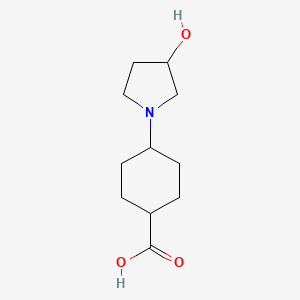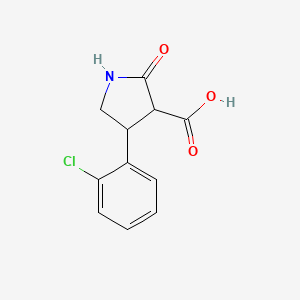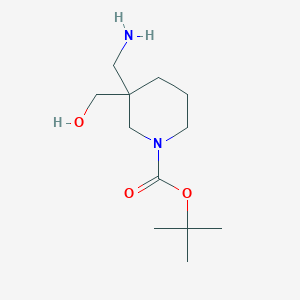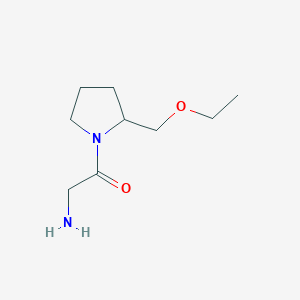
3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride
説明
3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride (DMAT) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. DMAT is a versatile chemical reagent that can be used in organic synthesis and as a catalyst in a variety of reactions. It is also known as o-tolyl dimethyl amine hydrochloride, o-toluidine hydrochloride, or o-toluidine dihydrochloride.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of chemical compounds involve intricate processes to understand their structure and properties. For example, Chiang et al. (2009) constructed a minilibrary through solution-phase synthesis, coupling core amino compounds with carboxylic acids via amide bond formation to study cytotoxicity against cancer cells (Chiang et al., 2009). Similarly, Kowalczyk (2008) focused on the synthesis and molecular structure of quaternary ammonium derivatives, characterized by FTIR, Raman, and NMR spectroscopy, showcasing the importance of detailed molecular analysis (Kowalczyk, 2008).
Medicinal Chemistry and Drug Design
- Research in medicinal chemistry and drug design is pivotal for discovering new therapeutic agents. Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, highlighting the synthetic strategies and biological evaluations critical in drug development (Pettit et al., 2003).
Material Science and Polymer Chemistry
- The development of new materials, including polymers, plays a crucial role in various applications from biomedical to industrial uses. For instance, Ferruti et al. (2002) discussed poly(amido-amine)s, synthetic tert-amino polymers obtained by stepwise polyaddition, for their potential in biomedical applications, showcasing the broad applicability of synthesized compounds in creating new materials (Ferruti et al., 2002).
Biocatalysis and Green Chemistry
- Biocatalysis represents a significant area of research focusing on the use of enzymes and microorganisms to catalyze chemical reactions, often aiming for greener and more sustainable processes. The work by Ducrot et al. (2021) on biocatalytic reductive amination using native amine dehydrogenases for the synthesis of short chiral alkyl amines and amino alcohols illustrates the integration of biocatalysis in synthesizing valuable chemical products (Ducrot et al., 2021).
Environmental Science
- The interaction of chemical compounds with the environment, including their degradation and the formation of byproducts, is an essential aspect of environmental science. Studies like the one conducted by Deng et al. (2020) on the effects of amines on the formation and photodegradation of dichloronitromethane under UV/chlorine disinfection contribute valuable insights into the environmental impact of chemical substances (Deng et al., 2020).
特性
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURPTACHIZVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)




![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)
![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid](/img/structure/B1471897.png)

![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)